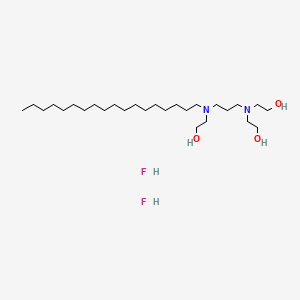![molecular formula C17H16N4OS2 B1677258 N-methyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B1677258.png)
N-methyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide
Overview
Description
ML077 is a highly selective and potent antagonist of the neuronal-specific potassium-chloride cotransporter 2 (KCC2). This compound has been extensively studied for its role in modulating inhibitory neurotransmission in the central nervous system. ML077 has shown significant potential in scientific research, particularly in understanding the physiological and pathological roles of KCC2 .
Scientific Research Applications
ML077 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: ML077 is used as a probe to study the structure-activity relationship of KCC2 inhibitors.
Biology: In biological research, ML077 is employed to investigate the role of KCC2 in neuronal function and its impact on inhibitory neurotransmission.
Medicine: ML077 has potential therapeutic applications in treating neurological disorders such as epilepsy, pain, and neuropsychiatric conditions.
Industry: In the pharmaceutical industry, ML077 serves as a lead compound for developing new drugs targeting KCC2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ML077 involves a multi-step process that includes the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the research laboratory .
Industrial Production Methods: Industrial production of ML077 would likely involve scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This may include optimizing reaction conditions, using high-throughput synthesis techniques, and implementing stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions: ML077 primarily undergoes substitution reactions, where specific functional groups are replaced to enhance its selectivity and potency. It may also participate in oxidation and reduction reactions depending on the experimental conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of ML077 include various organic solvents, catalysts, and protective groups. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired chemical transformations .
Major Products: The major products formed from the reactions involving ML077 are typically derivatives with enhanced pharmacological properties. These derivatives are often tested for their efficacy and selectivity in inhibiting KCC2 .
Comparison with Similar Compounds
ML077 is unique in its high selectivity and potency as a KCC2 antagonist. It has been compared with other similar compounds, such as VU0463271 and VU0240511, which also target KCC2 but differ in their binding affinities and selectivity profiles .
Similar Compounds:
VU0240511: Another potent KCC2 antagonist with an IC50 of 568 nM and high selectivity against NKCC1.
ML077 stands out due to its specific binding characteristics and its ability to serve as a valuable tool in both basic and applied research on KCC2 .
Properties
IUPAC Name |
N-methyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS2/c1-12-10-24-17(18-12)21(2)16(22)11-23-15-9-8-14(19-20-15)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKKSIROKFEGGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N(C)C(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


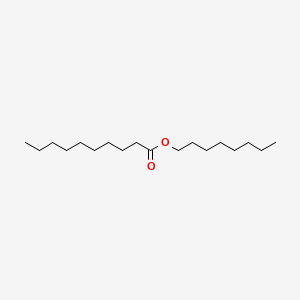


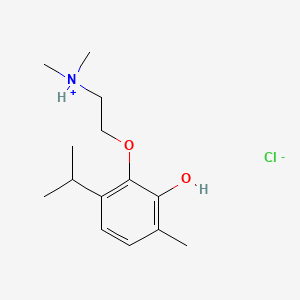

![1h-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B1677183.png)
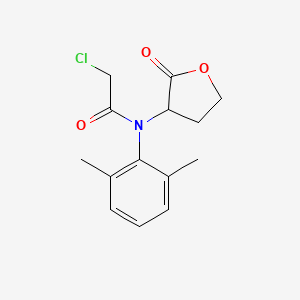



![2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid](/img/structure/B1677191.png)
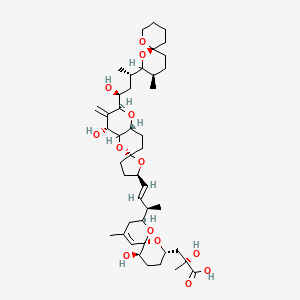
![7-Phenyl-1-[5-(pyridin-2-yl)-1,3-oxazol-2-yl]heptan-1-one](/img/structure/B1677196.png)
